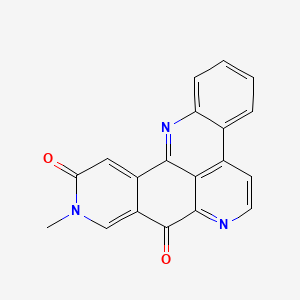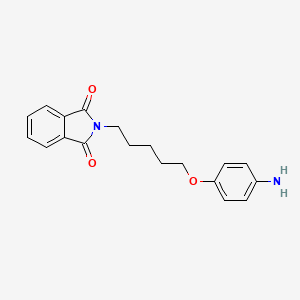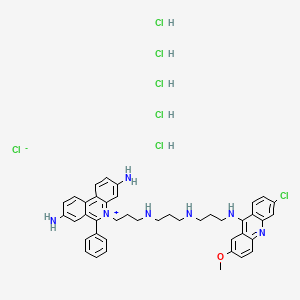
3,8-Diamino-5-(3-((3-((3-((6-chloro-2-methoxyacridin-9-yl)amino)propyl)amino)propyl)amino)propyl)-6-phenylphenanthridinium chloride pentahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine ethidium heterodimer is a flourescent indicator.
Wissenschaftliche Forschungsanwendungen
Potential Use in Boron Neutron Capture Therapy
3,8-Diamino-5-[3-(12-(3-aminopropyl)-p-carborane-1-yl)propyl]-6-phenyl phenanthridinium chloride hydrochloride has been synthesized for potential application in Boron Neutron Capture Therapy (BNCT), a type of cancer treatment. This compound was developed through a multi-step synthesis process, including reacting specific phenanthridine derivatives and removing protective groups (Ghaneolhosseini, Tjarks, & Sjöberg, 1997).
DNA-Intercalating Properties
Studies have shown that certain phenanthridinium salts exhibit strong DNA intercalation properties. These properties are enhanced by the presence of aminoalkyl chains, making them effective for research in DNA-related fields (Roques, Barnet, Oberlin, & Le Pecq, 1976).
Veterinary Trypanosomiasis Prophylaxis
Isometamidium, which includes compounds related to 3,8-diamino-5-(3-((3-((3-((6-chloro-2-methoxyacridin-9-yl)amino)propyl)amino)propyl)amino)propyl)-6-phenylphenanthridinium chloride pentahydrochloride, is used for the prophylaxis of veterinary trypanosomiasis. The substance has been analyzed using chromatographic methods to ensure the control of potentially counterfeit products (Schad, Allanson, Mackay, Cannavan, & Tettey, 2008).
Optical, Redox, and DNA-Binding Properties
The phenanthridinium chromophores, including derivatives similar to the specified compound, have been characterized for their optical, redox, and DNA-binding properties. These studies are crucial for understanding their interactions with DNA and potential applications in molecular biology and pharmacology (Prunkl et al., 2010).
Eigenschaften
CAS-Nummer |
68942-32-5 |
|---|---|
Produktname |
3,8-Diamino-5-(3-((3-((3-((6-chloro-2-methoxyacridin-9-yl)amino)propyl)amino)propyl)amino)propyl)-6-phenylphenanthridinium chloride pentahydrochloride |
Molekularformel |
C42H50Cl7N7O |
Molekulargewicht |
917.1 g/mol |
IUPAC-Name |
5-[3-[3-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]propylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;chloride;pentahydrochloride |
InChI |
InChI=1S/C42H44ClN7O.6ClH/c1-51-32-13-17-38-37(27-32)41(35-14-10-29(43)24-39(35)49-38)48-22-6-20-46-18-5-19-47-21-7-23-50-40-26-31(45)12-16-34(40)33-15-11-30(44)25-36(33)42(50)28-8-3-2-4-9-28;;;;;;/h2-4,8-17,24-27,45-47H,5-7,18-23,44H2,1H3,(H,48,49);6*1H |
InChI-Schlüssel |
ZRIMVGGATAJQIO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCNCCC[N+]4=C5C=C(C=CC5=C6C=CC(=CC6=C4C7=CC=CC=C7)N)N.Cl.Cl.Cl.Cl.Cl.[Cl-] |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCNCCC[N+]4=C5C=C(C=CC5=C6C=CC(=CC6=C4C7=CC=CC=C7)N)N.Cl.Cl.Cl.Cl.Cl.[Cl-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
68942-32-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-(11-(2-methoxy-6-chloro-9-acridinylamino)-4,8- diazaundecyl)-3,8-diamino-6-phenylphenanthridinium chloride, pentahydrochloride acridine ethidium heterodime |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



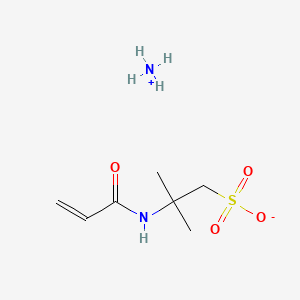
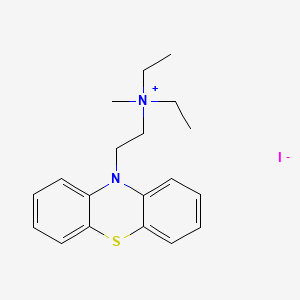
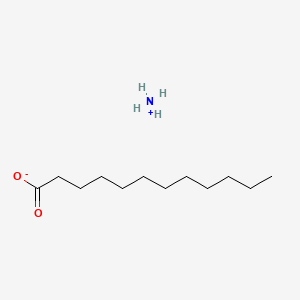
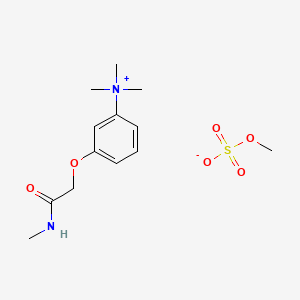
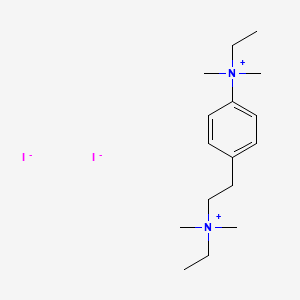
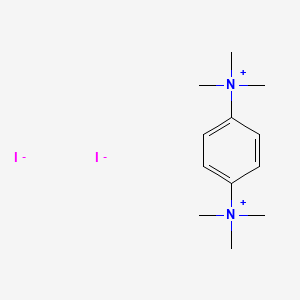
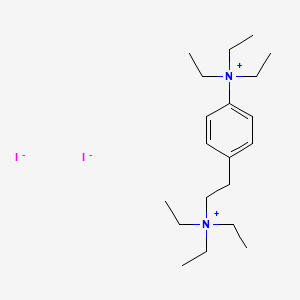
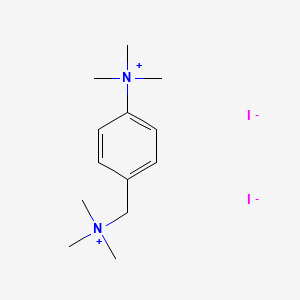
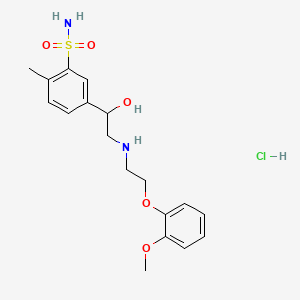

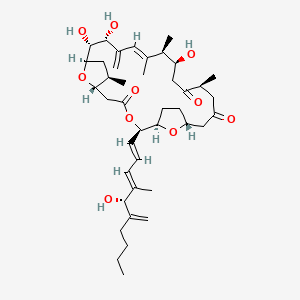
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
